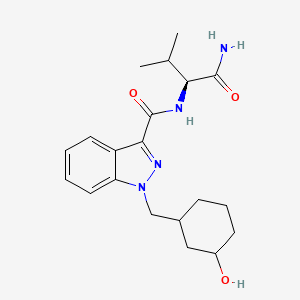
AB-CHMINACA metabolite M1B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-CHMINACA metabolite M1B is a synthetic cannabinoid metabolite. It is a derivative of AB-CHMINACA, a potent agonist of the central cannabinoid receptor type 1 (CB1). This compound is primarily studied in the context of forensic toxicology and drug metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M1B involves the biotransformation of AB-CHMINACA. This process can be carried out using human liver microsomes or other biotransformation systems such as zebrafish models . The reaction conditions typically involve incubation with the parent compound, AB-CHMINACA, under controlled conditions to facilitate the formation of the metabolite.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its primary use in research. The compound is synthesized in laboratory settings for analytical and forensic purposes .
Chemical Reactions Analysis
Types of Reactions: AB-CHMINACA metabolite M1B undergoes several types of chemical reactions, including:
Hydroxylation: This is a specific type of oxidation where a hydroxyl group is added to the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like cytochrome P450.
Reaction Conditions: Typically carried out in vitro using liver microsomes or other biotransformation systems.
Major Products: The primary product formed from these reactions is the hydroxylated metabolite, which retains the core structure of AB-CHMINACA but with additional hydroxyl groups .
Scientific Research Applications
AB-CHMINACA metabolite M1B is primarily used in forensic toxicology to identify and quantify the presence of AB-CHMINACA in biological specimens. It is also used in research to understand the metabolism and pharmacokinetics of synthetic cannabinoids . Additionally, it serves as a reference standard in analytical chemistry for the development of detection methods .
Mechanism of Action
The mechanism of action of AB-CHMINACA metabolite M1B involves its interaction with the cannabinoid receptor type 1 (CB1). As a metabolite, it is less potent than the parent compound but still retains some affinity for the receptor. The biotransformation of AB-CHMINACA to its metabolites, including M1B, is primarily mediated by hepatic enzymes .
Comparison with Similar Compounds
AB-FUBINACA: Another synthetic cannabinoid with a similar structure and mechanism of action.
ADB-CHMINACA: A structural analog with high potency and similar metabolic pathways.
Uniqueness: AB-CHMINACA metabolite M1B is unique due to its specific hydroxylation pattern, which distinguishes it from other metabolites and synthetic cannabinoids. This unique structure aids in its identification and quantification in forensic and analytical applications .
Properties
CAS No. |
2131173-54-9 |
|---|---|
Molecular Formula |
C20H28N4O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |
InChI Key |
JPYMZGZGKXHPPL-KVULBXGLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


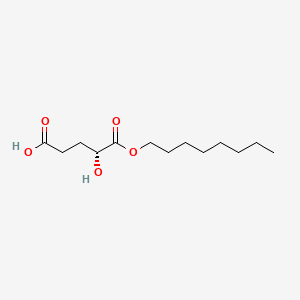
![(2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765320.png)
![cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]](/img/structure/B10765328.png)

![4',21,24-Trihydroxy-5',11,13,22-tetramethyl-6'-(4-methylpent-2-en-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765350.png)
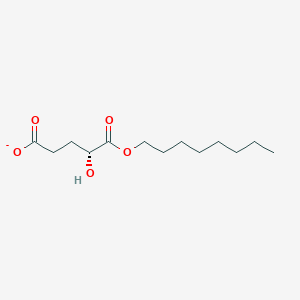
![(2R)-2-[(Z)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765367.png)
![disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B10765370.png)
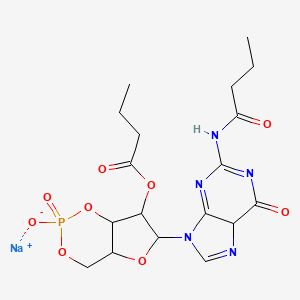
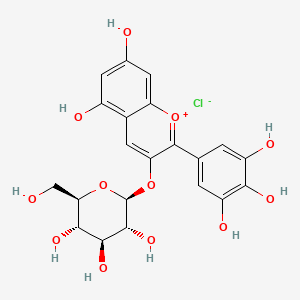
![(1R,4S,4'S,5'S,6R,6'S,8R,13R,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765390.png)
![(2R)-2-[3-[(2S,3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765397.png)
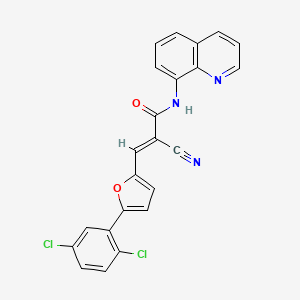
![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765436.png)
